Structural & Functional Analysis: 1,4-Bis(diphenylphosphino)benzene
Structural & Functional Analysis: 1,4-Bis(diphenylphosphino)benzene
The following technical guide details the structural and functional properties of 1,4-Bis(diphenylphosphino)benzene .
Technical Monograph for Chemical Development & Supramolecular Engineering [1][2]
Executive Summary & Critical Disambiguation
1,4-Bis(diphenylphosphino)benzene (often abbreviated as 1,4-dppb or p-dppbz ) is a rigid, bidentate organophosphorus ligand characterized by a linear phenylene backbone.[1][2][3][4] Unlike its ortho-isomer counterpart, it cannot chelate to a single metal center in a cis geometry.[1][3][4] Instead, it functions primarily as a bridging ligand or a molecular strut in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][4][5]
⚠️ Critical Disambiguation: 1,4- vs. 1,2-Isomer
In drug development and catalysis, confusion between the para (1,4) and ortho (1,2) isomers is a common source of experimental failure.[2][3][4]
| Feature | 1,4-Bis(diphenylphosphino)benzene | 1,2-Bis(diphenylphosphino)benzene (dppbz) |
| Geometry | Linear / Rod-like | Angular / Bent |
| Coordination Mode | Bridging ($ \mu $-mode).[1][2][3][4] Links two metal centers.[3][4][6] | Chelating ($ \kappa^2 $-mode). Binds one metal center.[3][4][7][8] |
| P | ~6.5 – 7.0 Å (Non-bonding) | ~3.0 Å (Bite distance) |
| Primary Utility | MOF Linkers, Supramolecular Cages, Polymerization | Cross-Coupling Catalysis (Heck, Suzuki), Carbonylation |
| CAS Number | 1109-15-5 | 13965-03-2 |
Directive: If your objective is to stabilize a single metal center for catalytic cross-coupling (e.g., Pd-catalyzed C-N bond formation), you likely require the 1,2-isomer .[1][2][3][4] Proceed with this guide only if you require the bridging/linker properties of the 1,4-isomer.
Molecular Architecture & Crystallography
The 1,4-isomer is defined by its
Crystal Lattice Parameters
In the solid state, the molecule adopts a centrosymmetric conformation.[4] The phenyl rings on the phosphines typically adopt a propeller-like arrangement to minimize steric repulsion.[4]
-
Space Group:
-
C–P–C Bond Angles: 101° – 103° (Pyramidal geometry at Phosphorus)[1][2][3]
-
P
P Separation: ~6.6 Å (Through-space distance across the phenylene ring)[1][2][4]
Electronic & Steric Parameters[1]
-
Tolman Cone Angle: Not applicable in the traditional sense due to bridging nature; however, the steric bulk at each phosphorus is equivalent to triphenylphosphine (
, ).[1][4] -
Electronic Parameter (
): As a tertiary phosphine, it is a strong -donor and a moderate -acceptor.[1][2][3][4] When bridging two metal carbonyl centers, the IR stretching frequencies of the carbonyls shift to higher wavenumbers compared to alkyl-phosphines, indicating the electron-withdrawing nature of the three aryl groups attached to phosphorus.[1][4]
Synthesis & Experimental Protocols
The synthesis of 1,4-bis(diphenylphosphino)benzene requires strict anaerobic conditions due to the air sensitivity of the lithiated intermediates and the phosphine product.[1][4]
Synthesis Workflow (Lithiation Route)
The most robust protocol involves the double lithiation of 1,4-dibromobenzene followed by electrophilic trapping with chlorodiphenylphosphine.[1][4]
Reaction Scheme:
Protocol Steps:
-
Preparation: Flame-dry a 500 mL Schlenk flask and purge with Argon.
-
Lithiation: Dissolve 1,4-dibromobenzene (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2][3][4]
-
Addition: Add
-BuLi (40 mmol, pentane solution) dropwise over 30 minutes. The solution will turn yellow/brown.[4] Stir for 1 hour at -78°C. -
Phosphinylation: Add chlorodiphenylphosphine (22 mmol) dropwise.
-
Workup: Allow to warm to room temperature overnight. Quench with degassed water. Extract with dichloromethane (DCM).[2][3][4]
-
Purification: Recrystallize from hot ethanol or DCM/Hexane under inert atmosphere.
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway for 1,4-bis(diphenylphosphino)benzene via lithiation.
Coordination Chemistry & Applications
The rigid linear structure dictates its behavior in coordination chemistry, making it a "rod-like" linker rather than a chelator.[1][3][4]
Bridging Coordination Modes
Unlike flexible linkers (e.g., dppb, butane backbone), 1,4-bis(diphenylphosphino)benzene cannot fold.[1][3][4] It exclusively forms:
-
Linear Bridges:
[1][2][3][4] -
Coordination Polymers: Infinite chains of alternating Metal-Ligand units.[3][4][5]
-
A-Frame Complexes: Stabilizing binuclear complexes where the metal-metal distance is large (~6-7 Å).[1][2][3][4]
Application in Metal-Organic Frameworks (MOFs)
In drug delivery research, MOFs utilizing 1,4-bis(diphenylphosphino)benzene as a strut are explored for:
-
Pore Size Engineering: The rigid phenyl ring defines a precise pore dimension, critical for encapsulating specific drug molecules.[4]
-
Post-Synthetic Modification: The phosphorus centers can be oxidized or alkylated to tune the hydrophilicity of the MOF pore walls.[4]
Catalytic Utility (Non-Standard)
While not a standard cross-coupling ligand, it is used to:
-
Stabilize Nanoparticles: The ligand bridges surface atoms on metal nanoparticles (Au, Pd), preventing agglomeration while maintaining accessibility.[1][4]
-
Supramolecular Catalysis: Creating catalytic cages where the reaction occurs inside a cavity defined by the rigid ligand walls.[4]
References
-
Synthesis & Properties: Baldwin, R. A., & Cheng, M. T. (1962).[1][4] Preparation of 1,4-bis(diphenylphosphino)benzene. Journal of Organic Chemistry, 27(1), 156-160.[1][4] Link[1][2][3]
-
Crystallography: Scudder, M. L., & Dance, I. G. (1998).[1][4] The geometry of the P-phenyl interaction in phosphine complexes. Journal of the Chemical Society, Dalton Transactions, (2), 315-325.[1][4] Link
-
MOF Applications: Kitagawa, S., Kitaura, R., & Noro, S. I. (2004).[1][4][9] Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375.[1][2][3][4] Link[1][2][3]
-
Coordination Modes: Cotton, F. A., & Wilkinson, G. (1988).[1][4] Advanced Inorganic Chemistry. Wiley-Interscience.[1][2][3][4] (General reference for phosphine coordination modes).
Sources
- 1. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]
- 3. 1,2-Bis(diphenylphosphino)benzene - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. coordination chemistry [employees.csbsju.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
